molecular formula C12H14F2N2O2 B14897421 Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate

Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate

Cat. No.: B14897421
M. Wt: 256.25 g/mol
InChI Key: CNBAECFTPJIYAL-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is a complex organic compound with the molecular formula C12H14F2N2O2 and a molecular weight of 256.25 g/mol This compound is characterized by its unique cyclopropane-fused indazole structure, which includes two fluorine atoms and an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its fluorinated structure allows it to interact with biological membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate: This compound lacks the fluorine atoms, which may result in different chemical and biological properties.

    Cycloprop[f]indazole-3-carboxylic acid: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.

    5,5-difluoro-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylic acid: This compound lacks the methyl group, which may influence its steric and electronic properties.

The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C12H14F2N2O2

Molecular Weight

256.25 g/mol

IUPAC Name

ethyl 5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxylate

InChI

InChI=1S/C12H14F2N2O2/c1-3-18-10(17)9-6-4-8-11(2,12(8,13)14)5-7(6)15-16-9/h8H,3-5H2,1-2H3,(H,15,16)

InChI Key

CNBAECFTPJIYAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3C(C2)(C3(F)F)C

Origin of Product

United States

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